The CDC31 protein is derived from the Saccharomyces cerevisiae genome. It is encoded by the CDC31 gene, which is essential for maintaining cellular functions related to mitosis and mRNA processing. Research has shown that mutations in this gene can lead to defects in cell cycle progression and protein stability .
CDC31 belongs to the centrin family of proteins, which are characterized by their calcium-binding EF-hand motifs. This classification indicates its role in various cellular functions, including cytoskeletal organization and signaling pathways. The protein is classified under the broader category of cytoskeletal proteins due to its structural contributions to microtubules and centrosomes.
The synthesis of CDC31 protein can be achieved through recombinant DNA technology, where the CDC31 gene is cloned into an expression vector. This vector is then introduced into a suitable host organism (often E. coli or yeast), allowing for the production of the protein.
The three-dimensional structure of CDC31 has been elucidated through X-ray crystallography. It comprises a series of alpha helices that form a compact structure, allowing for interactions with other proteins within the nuclear pore complex .
The Protein Data Bank entry 3FWC provides detailed structural information about the CDC31 protein complexed with Sus1 and Sac3, revealing how these proteins interact to facilitate mRNA export .
CDC31 participates in various biochemical reactions within the cell, particularly those involving protein degradation and mRNA processing. It interacts with ubiquitin ligases to facilitate the ubiquitination of target proteins, marking them for degradation by the proteasome.
CDC31 operates primarily through its interactions with other proteins in cellular complexes involved in mRNA export and proteolysis. It acts as a scaffold that integrates various signaling pathways and cellular processes.
Studies have shown that mutations in CDC31 disrupt its ability to interact with nuclear pore components, leading to impaired mRNA export and stability issues within cells .
Relevant analyses have demonstrated that CDC31's structural integrity is crucial for its function in cellular processes .
CDC31 has several applications in scientific research:
CDC31 (centrin in Saccharomyces cerevisiae) is a 161-residue protein (MW: 18,732 Da) with an isoelectric point of 4.18 [8]. It belongs to the EF-hand superfamily of calcium-binding proteins and shares high sequence homology with human centrins (e.g., HsCEN1, HsCEN2, HsCEN3). Key conserved residues include hydrophobic anchors in EF-hand loops and C-terminal motifs critical for target recognition. Evolutionary analysis reveals CDC31 as a member of the CDC subfamily within the CTER group, characterized by four EF-hand domains and roles in centrosome-related functions [2] [6]. Its primary structure features an N-terminal domain (residues 1–99) and a C-terminal domain (residues 85–161), connected by a flexible linker [1].
Table 1: Conserved Residues in CDC31 Homologs
Organism | Protein | Identity (%) | Key Functional Residues |
---|---|---|---|
S. cerevisiae | CDC31 | 100 | Phe-94, Glu-98, Leu-152 |
Homo sapiens | Centrin-2 | 68 | Phe-83, Glu-87, Leu-151 |
A. thaliana | Centrin-3 | 59 | Phe-89, Glu-93, Leu-155 |
CDC31 contains four EF-hand motifs, though only three are functional for metal coordination. The C-terminal EF-hands (sites III and IV) bind Ca²⁺ with higher affinity (Kd = 1–10 µM) than the N-terminal sites (Kd = 50–100 µM) [3]. Site III (residues 101–132) and Site IV (residues 133–161) feature canonical 12-residue loops with aspartate/glutamate at positions 1, 3, 5, and 12, forming the "DxDxDG" signature. Ca²⁺ binding triggers a helix-loop-helix conformational shift, exposing hydrophobic patches for target interactions (e.g., Kar1, Sfi1, Rad23) [3] [6]. Mutations in EF-hand III (e.g., D129A) disrupt proteasome binding and confer UV sensitivity, underscoring the role of Ca²⁺ in DNA repair [6].
Table 2: Calcium-Binding Parameters of CDC31 EF-Hands
EF-Hand Site | Affinity (Kd, µM) | Key Coordinating Residues | Structural Role |
---|---|---|---|
N-terminal (I) | 95.3 ± 8.7 | Asp-20, Asp-22, Glu-28 | Stabilizes apo state |
N-terminal (II) | 78.9 ± 6.5 | Asp-56, Glu-62, Asp-64 | Mg²⁺/Ca²⁺ mixed site |
C-terminal (III) | 5.2 ± 0.9 | Asp-129, Glu-135, Asp-137 | Target recognition |
C-terminal (IV) | 2.7 ± 0.4 | Glu-147, Asp-149, Asp-151 | Ubiquitin binding |
Site II in the N-terminal domain binds Mg²⁺ constitutively (Kd = 0.5 mM) and forms a mixed Ca²⁺/Mg²⁺ site under physiological conditions [3]. Mg²⁺ occupancy induces subtle helical rearrangements, priming CDC31 for Ca²⁺-induced activation. Isothermal titration calorimetry (ITC) reveals that Mg²⁺ enhances the affinity of C-terminal EF-hands for target peptides (e.g., Kar1) by 3-fold, even without Ca²⁺ [3]. This Mg²⁺-facilitated "pre-activation" is critical for spindle pole body (SPB) duplication during G1/S transition, where intracellular Ca²⁺ fluctuations are minimal [3] [8].
SEC-SAXS analyses of CDC31 reveal:
Table 3: SAXS-Derived Structural Parameters of CDC31 States
State | Rg (Å) | Dmax (Å) | Porod Volume (ų) | Key Structural Feature |
---|---|---|---|---|
Apo | 18.9 ± 0.3 | 65 ± 2 | 25,100 | Compact, globular fold |
Mg²⁺-saturated | 22.4 ± 0.4 | 75 ± 3 | 28,900 | Open N-terminal groove |
Ca²⁺-saturated | 25.1 ± 0.5 | 85 ± 4 | 32,700 | Exposed C-terminal motifs |
Bound to Sac3 peptide | 21.2 ± 0.3 | 70 ± 2 | 26,500 | Partially collapsed |
Compound Names Mentioned:
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